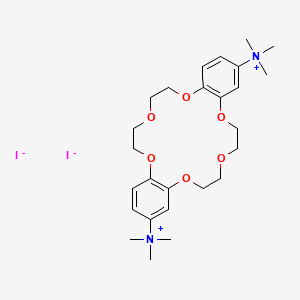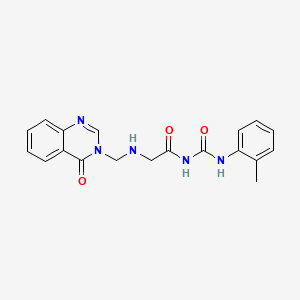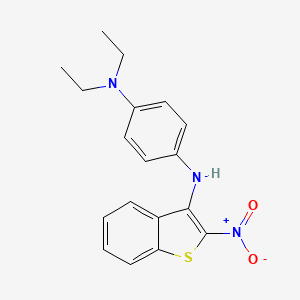
1,4-Benzenediamine, N,N-diethyl-N'-(2-nitrobenzo(b)thien-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- is a complex organic compound with a unique structure that combines a benzenediamine core with diethyl and nitrobenzo(b)thienyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- typically involves multi-step organic reactions. The starting materials often include 1,4-benzenediamine and 2-nitrobenzo(b)thiophene. The reaction conditions may involve:
Nucleophilic substitution:
Electrophilic aromatic substitution: The attachment of the nitrobenzo(b)thienyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis and high yield.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- undergoes various chemical reactions, including:
Oxidation: Leading to the formation of quinone derivatives.
Reduction: Converting nitro groups to amino groups.
Substitution: Both nucleophilic and electrophilic substitutions are possible.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or catalytic hydrogenation.
Solvents: Organic solvents like dichloromethane or ethanol are commonly used.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amino-substituted benzenediamine derivatives.
Substitution products: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- involves:
Molecular targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as oxidative stress response or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenediamine, N,N-diethyl-: Lacks the nitrobenzo(b)thienyl group.
2-Nitrobenzo(b)thiophene: Lacks the benzenediamine core.
N,N-Diethyl-1,4-phenylenediamine: Similar structure but different substituents.
Uniqueness
1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
128554-92-7 |
|---|---|
Fórmula molecular |
C18H19N3O2S |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-N,4-N-diethyl-1-N-(2-nitro-1-benzothiophen-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H19N3O2S/c1-3-20(4-2)14-11-9-13(10-12-14)19-17-15-7-5-6-8-16(15)24-18(17)21(22)23/h5-12,19H,3-4H2,1-2H3 |
Clave InChI |
KWNLYGVTFCMQRP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


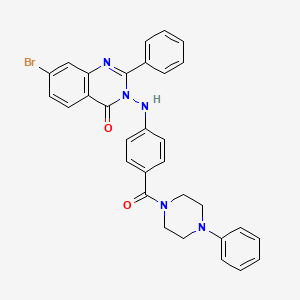

![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)



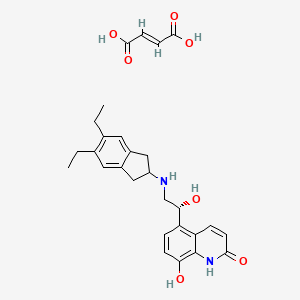
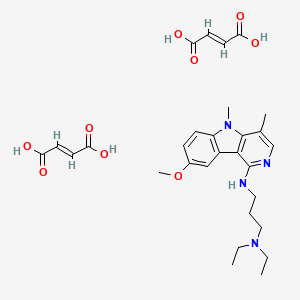
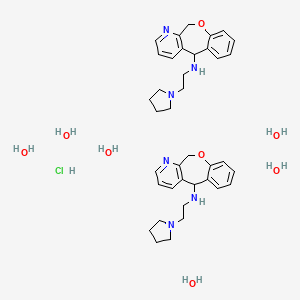

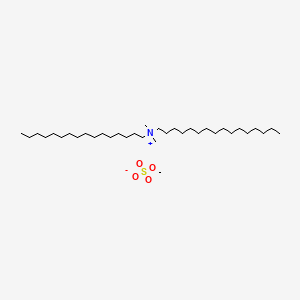
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
